molecular formula C11H12O3 B1656075 (3-Acetylphenyl)methyl acetate CAS No. 500129-36-2

(3-Acetylphenyl)methyl acetate

Cat. No.: B1656075
CAS No.: 500129-36-2
M. Wt: 192.21
InChI Key: DPMQCPITVDPABA-UHFFFAOYSA-N
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Description

(3-Acetylphenyl)methyl acetate is an organic compound with the molecular formula C11H12O3. It is also known by its IUPAC name, 3-acetylbenzyl acetate. This compound is characterized by the presence of an acetyl group attached to the benzene ring and a methyl acetate group. It is commonly used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Acetylphenyl)methyl acetate typically involves the acetylation of 3-hydroxybenzyl acetate. The reaction is carried out using acetic anhydride as the acetylating agent in the presence of a catalyst such as sulfuric acid. The reaction conditions usually involve heating the mixture to a temperature of around 60-70°C for several hours to ensure complete acetylation.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and increases the yield of the desired product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: (3-Acetylphenyl)methyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the acetyl group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Corresponding amides or thioesters.

Scientific Research Applications

(3-Acetylphenyl)methyl acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Industry: The compound is used in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of (3-Acetylphenyl)methyl acetate involves its interaction with specific molecular targets and pathways. The acetyl group can undergo enzymatic hydrolysis to release acetic acid, which can then participate in various metabolic pathways. The compound’s ability to undergo nucleophilic substitution reactions also allows it to interact with different biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

    (4-Acetylphenyl)methyl acetate: Similar structure but with the acetyl group at the para position.

    (2-Acetylphenyl)methyl acetate: Similar structure but with the acetyl group at the ortho position.

    Benzyl acetate: Lacks the acetyl group on the benzene ring.

Uniqueness: (3-Acetylphenyl)methyl acetate is unique due to the specific positioning of the acetyl group on the benzene ring, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to different chemical and biological properties compared to its ortho and para counterparts.

Properties

IUPAC Name

(3-acetylphenyl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-8(12)11-5-3-4-10(6-11)7-14-9(2)13/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPMQCPITVDPABA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80790250
Record name (3-Acetylphenyl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80790250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500129-36-2
Record name (3-Acetylphenyl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80790250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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